4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound with a molecular formula of C17H18N4O4S and a molecular weight of 374.421 . This compound is notable for its unique structure, which includes a triazole ring, a furyl group, and a trimethoxyphenyl group. It is primarily used in scientific research due to its potential biological activities.
Preparation Methods
The synthesis of 4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide involves several steps. One common method includes the reaction of 5-methyl-2-furylmethylideneamine with 3,4,5-trimethoxyphenylhydrazine under specific conditions to form the desired triazole compound . The reaction typically requires a solvent such as ethanol or dimethylformamide and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the triazole ring or the furyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols .
Scientific Research Applications
4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells . Additionally, the compound may interact with other proteins and enzymes, such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and compounds containing the trimethoxyphenyl group. Some examples are:
- 5-(3-Isopropoxyphenyl)-4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- 4-{[(E)-(5-Methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
These compounds share structural similarities but may exhibit different biological activities and chemical properties
Properties
Molecular Formula |
C17H18N4O4S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[(E)-(5-methylfuran-2-yl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H18N4O4S/c1-10-5-6-12(25-10)9-18-21-16(19-20-17(21)26)11-7-13(22-2)15(24-4)14(8-11)23-3/h5-9H,1-4H3,(H,20,26)/b18-9+ |
InChI Key |
KILCKNMJPMIDRN-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.